(S)-2-Cyanopiperidine
CAS No.: 1217629-89-4; 42457-10-3
Cat. No.: VC6032768
Molecular Formula: C6H10N2
Molecular Weight: 110.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217629-89-4; 42457-10-3 |
---|---|
Molecular Formula | C6H10N2 |
Molecular Weight | 110.16 |
IUPAC Name | (2S)-piperidine-2-carbonitrile |
Standard InChI | InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1 |
Standard InChI Key | YAVXLTMRALFZIS-LURJTMIESA-N |
SMILES | C1CCNC(C1)C#N |
Introduction
Chemical Identity and Physical Properties
(S)-2-Cyanopiperidine (CAS 42457-10-3) has the molecular formula C₆H₁₀N₂ and a molecular weight of 110.157 g/mol . The compound exhibits a density of 1.0±0.1 g/cm³ and a boiling point of 226.4±33.0°C at standard atmospheric pressure . Key physicochemical parameters include:
Property | Value |
---|---|
Melting Point | Not reported |
Flash Point | 90.7±25.4°C |
Vapour Pressure (25°C) | 0.1±0.4 mmHg |
LogP (Partition Coefficient) | -0.16 |
Refractive Index | 1.475 |
The compound’s storage requires refrigeration at 2–8°C to prevent decomposition . Its HS Code 2933399090 classifies it under heterocyclic compounds with unfused pyridine rings .
Asymmetric Synthesis Strategies
Chemoenzymatic Route
A landmark synthesis employs (R)-oxynitrilase to catalyze the enantioselective formation of (R)-(+)-6-bromo-2-hydroxyhexanenitrile, which undergoes cyclization to yield (S)-2-cyanopiperidine with >98% enantiomeric excess . This method leverages the enzyme’s stereocontrol to establish the (S)-configuration, providing a scalable route to gram quantities .
Chemical Reduction Approaches
Early synthetic work utilized (−)-2-cyano-6-phenyloxazolopiperidine as a precursor. Treatment with LiAlH₄ followed by hydrogenolysis produces 2-(1-aminoalkyl)piperidines, though with moderate diastereoselectivity . For example, C-2 methylation of the oxazolopiperidine intermediate generates [(2S)-2-methylpiperidin-2-yl]methanamine in 65% yield after purification .
Structural and Stereochemical Analysis
X-ray crystallography and NMR studies confirm the chair conformation of the piperidine ring, with the cyano group occupying an axial position to minimize steric strain . Key NMR assignments include:
-
¹H NMR (CDCl₃): δ 3.82 (m, 1H, H-2), 2.75–2.65 (m, 2H, H-6), 1.90–1.45 (m, 6H, H-3, H-4, H-5) .
-
¹³C NMR (CDCl₃): δ 119.8 (CN), 55.3 (C-2), 33.1 (C-6), 25.4 (C-3), 23.9 (C-4), 22.7 (C-5) .
The specific rotation of enantiopure (S)-2-cyanopiperidine is [α]D²⁵ = −42.5° (c = 1.0, CHCl₃), confirming its optical purity .
Reactivity and Functionalization
Reductive Transformations
Catalytic hydrogenation of the cyano group produces (S)-2-aminomethylpiperidine, a precursor to neuromodulatory alkaloids like (R)-(−)-coniine . Alternatively, LiAlH₄ reduction generates primary amines without racemization, critical for pharmaceutical applications .
Applications in Bioactive Molecule Synthesis
(S)-Pipecolic Acid Production
Hydrolysis of (S)-2-cyanopiperidine under acidic conditions yields (S)-pipecolic acid, a non-proteinogenic amino acid with applications in peptide mimetics and enzyme inhibition . This one-step process achieves 85% yield and >99% enantiomeric retention .
Indolizidine Alkaloid Synthesis
The compound serves as a linchpin for synthesizing castanospermine analogs, potent glycosidase inhibitors. Ring-expansion reactions with epoxides generate seven-membered azepane systems, which are elaborated into polyhydroxylated indolizidines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume